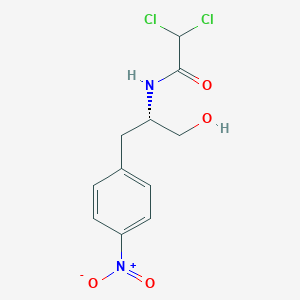
1-Deoxychloramphenicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deoxychloramphenicol is a natural product found in Streptomyces venezuelae with data available.
Applications De Recherche Scientifique
Enzymatic Assays
1-DCP is primarily utilized in the study of chloramphenicol acetyltransferase (CAT) activity. The compound serves as a substrate in various assay kits designed to measure CAT activity through fluorescence.
Fluorescent Assay Kits
- FAST CAT Assay Kits : These kits utilize BODIPY 1-deoxychloramphenicol as a substrate. The assay measures the acetylation of 1-DCP by CAT, producing a single fluorescent product, which simplifies data interpretation compared to traditional methods that yield multiple products .
| Kit Name | Substrate Type | Detection Method |
|---|---|---|
| FAST CAT Green (deoxy) | BODIPY 1-DCP | Fluorescence |
| FAST CAT Yellow (deoxy) | BODIPY TMR 1-DCP | Fluorescence |
These kits have been employed in studies investigating transcriptional regulation in both animal and plant cells. The correlation between CAT gene expression levels and enzymatic activity allows for sensitive quantification of gene expression .
Genetic Studies
1-DCP is used as a reporter gene in transgenic studies. The CAT gene system has been widely adopted for monitoring gene expression due to its straightforward assay methods.
Applications in Transgenic Models
- Transgenic Animals and Plants : 1-DCP's role as a substrate for CAT allows researchers to track gene expression in live organisms, facilitating studies on gene regulation and expression dynamics under various conditions .
Pharmacological Research
The pharmacological properties of 1-DCP are being explored for potential therapeutic applications, particularly in antibiotic resistance studies.
Antibiotic Resistance Studies
Research has indicated that 1-DCP can be involved in understanding the mechanisms of resistance to chloramphenicol among bacterial strains. For instance, studies on Spirochaeta aurantia revealed that this organism exhibits susceptibility to diacetyl chloramphenicol, a product of CAT activity, highlighting the importance of understanding esterase activities in bacterial resistance mechanisms .
Case Studies and Research Findings
Several notable studies have illustrated the applications of 1-DCP:
- Study on Esterase Activity : Research demonstrated that Spirochaeta aurantia showed significant susceptibility to diacetyl chloramphenicol due to intrinsic carboxylesterase activity, which converts diacetyl chloramphenicol back to chloramphenicol . This finding emphasizes the role of enzymatic activities in modulating antibiotic efficacy.
- Chloramphenicol Acetyltransferase Activity : A detailed investigation into the transition state stabilization by chloramphenicol acetyltransferase highlighted how modifications to the substrate (including 1-DCP) can affect catalytic efficiency. This research contributes valuable insights into enzyme kinetics and substrate specificity .
Propriétés
Numéro CAS |
133191-51-2 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O4 |
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(2S)-1-hydroxy-3-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O4/c12-10(13)11(17)14-8(6-16)5-7-1-3-9(4-2-7)15(18)19/h1-4,8,10,16H,5-6H2,(H,14,17)/t8-/m0/s1 |
Clé InChI |
HYKZHDMASNZUKI-QMMMGPOBSA-N |
SMILES |
C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CC(CO)NC(=O)C(Cl)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
133191-51-2 |
Synonymes |
1-deoxychloramphenicol 1-deoxyCm |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















